2-Methoxy-1,3-thiazole-5-sulfonamide
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Overview
Description
2-Methoxy-1,3-thiazole-5-sulfonamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonamide typically involves the reaction of appropriate thiazole derivatives with sulfonamide groups. One common method includes the reaction of 2-methoxythiazole with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-thiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The thiazole ring can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
2-Methoxythiazole: Lacks the sulfonamide group but shares the methoxy and thiazole functionalities.
Thiazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide.
Uniqueness
2-Methoxy-1,3-thiazole-5-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
848362-03-8 |
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Molecular Formula |
C4H6N2O3S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C4H6N2O3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3,(H2,5,7,8) |
InChI Key |
NLVNHGAQMYVSQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
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